molecular formula C18H16Cl2N2O4S B15041303 4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine

4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine

Cat. No.: B15041303
M. Wt: 427.3 g/mol
InChI Key: SCJXJXOFXJAJJM-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine is a complex organic compound that features a combination of sulfonyl, dichlorophenoxy, and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents such as benzenesulfonyl chloride in the presence of a base.

    Attachment of the dichlorophenoxy group: This can be done via nucleophilic substitution reactions where the dichlorophenoxy moiety is introduced using suitable halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other reducible moieties within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenoxy and oxazole sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer treatments.

    Industry: It could be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dichlorobenzenesulfonyl)-biphenyl
  • 4-(4-chlorobenzenesulfonyl)-biphenyl
  • 4-(4-methoxybenzenesulfonyl)-biphenyl

Uniqueness

Compared to these similar compounds, 4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine is unique due to the presence of the oxazole ring and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H16Cl2N2O4S

Molecular Weight

427.3 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine

InChI

InChI=1S/C18H16Cl2N2O4S/c1-22(2)18-17(27(23,24)13-6-4-3-5-7-13)21-16(26-18)11-25-15-9-8-12(19)10-14(15)20/h3-10H,11H2,1-2H3

InChI Key

SCJXJXOFXJAJJM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(O1)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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